
2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) is an organic compound characterized by its unique structure, which includes two phenyl groups and two hydrazinecarbothioamide groups connected by a central ethanediylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) typically involves the reaction of 1,2-diphenylethane-1,2-dione with N-2-propenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(1-Phenyl-1,2-ethanediylidene)bis(N,N-dimethylhydrazinecarbothioamide)
- 1,2-Diphenyl-1,2-ethanediamine
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
Uniqueness
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
124041-22-1 |
|---|---|
Molekularformel |
C22H24N6S2 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
1-[(E)-[(2E)-1,2-diphenyl-2-(prop-2-enylcarbamothioylhydrazinylidene)ethylidene]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C22H24N6S2/c1-3-15-23-21(29)27-25-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)26-28-22(30)24-16-4-2/h3-14H,1-2,15-16H2,(H2,23,27,29)(H2,24,28,30)/b25-19+,26-20+ |
InChI-Schlüssel |
OLNSXIFKTZMZOQ-FQHZWJPGSA-N |
Isomerische SMILES |
C=CCNC(=S)N/N=C(/C(=N/NC(=S)NCC=C)/C1=CC=CC=C1)\C2=CC=CC=C2 |
Kanonische SMILES |
C=CCNC(=S)NN=C(C1=CC=CC=C1)C(=NNC(=S)NCC=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


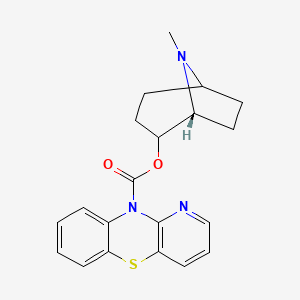
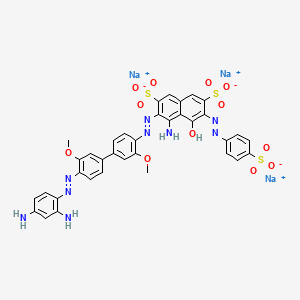
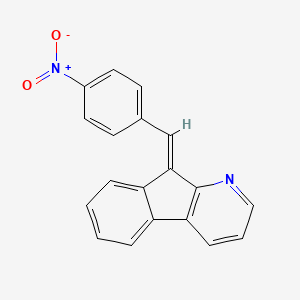
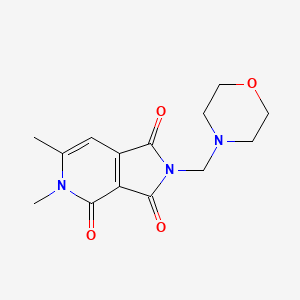

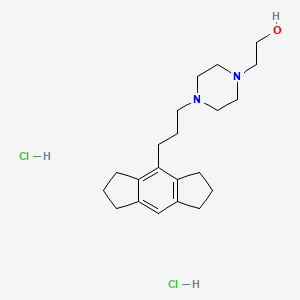

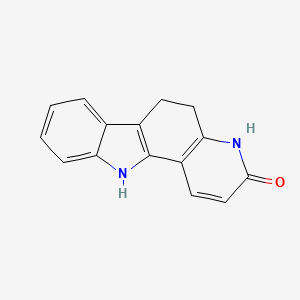

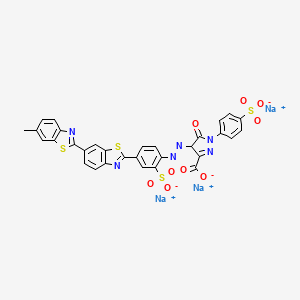
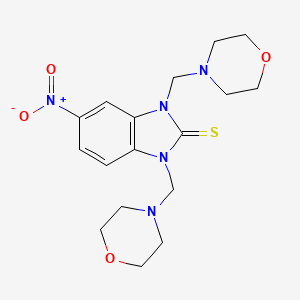
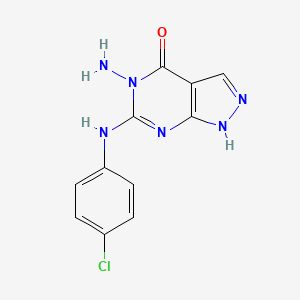
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)

